molecular formula C13H14F3N5O B6441375 2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine CAS No. 2549022-26-4

2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine

Cat. No.: B6441375
CAS No.: 2549022-26-4
M. Wt: 313.28 g/mol
InChI Key: JBUOIBVYAQNWPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned contains several functional groups including a 5-methyl-1,3,4-oxadiazol-2-yl group, a piperidin-1-yl group, and a trifluoromethyl group attached to a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The 1,3,4-oxadiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The piperidine is a six-membered ring with one nitrogen atom . The pyrimidine is a six-membered ring with two nitrogen atoms .

Mechanism of Action

Target of Action

The primary targets of 2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine are enzymes and receptors involved in cellular signaling pathways. Specifically, this compound is known to interact with kinases and G-protein coupled receptors (GPCRs), which play crucial roles in regulating cellular processes such as proliferation, differentiation, and apoptosis .

Mode of Action

The compound binds to the active sites of its target kinases and GPCRs, inhibiting their activity. This binding leads to the disruption of downstream signaling pathways, particularly those involved in cell growth and survival. By inhibiting these pathways, the compound can induce apoptosis in cancer cells or reduce inflammation in certain diseases .

Biochemical Pathways

The inhibition of kinases and GPCRs affects several biochemical pathways, including the MAPK/ERK pathway and the PI3K/AKT pathway. These pathways are critical for cell survival and proliferation. Inhibition of these pathways results in reduced cell growth, increased apoptosis, and decreased angiogenesis, which are beneficial effects in the treatment of cancer and inflammatory diseases .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the compound’s action, efficacy, and stability. For instance, the compound is stable at physiological pH but may degrade in highly acidic or basic environments. Temperature fluctuations can also affect its stability, with higher temperatures potentially leading to degradation. Additionally, the presence of other drugs or chemicals can lead to interactions that may enhance or inhibit the compound’s efficacy.

: Review on synthetic account of 1,2,4-oxadiazoles : Therapeutic potential of oxadiazole or furadiazole containing compounds : Oxadiazoles: moiety to synthesis and utilize : Pharmacokinetics of oxadiazole derivatives : Therapeutic potential of oxadiazole or furadiazole containing compounds : Oxadiazoles: moiety to synthesis and utilize

Future Directions

The future directions for research on this compound could include exploring its potential applications, particularly in the field of medicinal chemistry given the known biological activity of some oxadiazole derivatives .

Properties

IUPAC Name

2-methyl-5-[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N5O/c1-8-19-20-11(22-8)9-3-2-6-21(7-9)12-17-5-4-10(18-12)13(14,15)16/h4-5,9H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUOIBVYAQNWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2CCCN(C2)C3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.